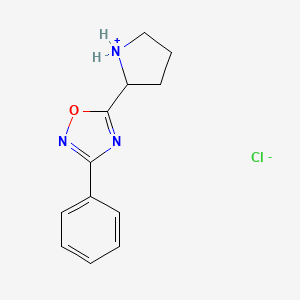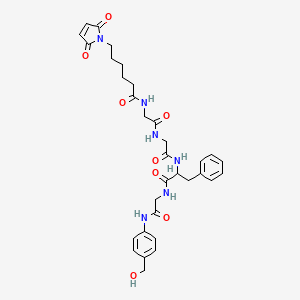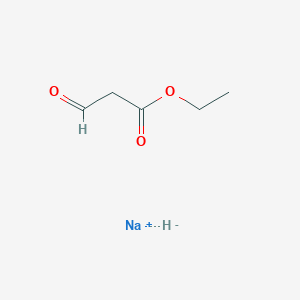
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride is a chemical compound with the molecular formula C12H14ClN3O and a molecular weight of 251.71 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases . Another method involves the use of tetrahydrofuran (THF) as a solvent, with the reaction mixture being refluxed for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, ethanol, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfuric acid in ethanol at room temperature can lead to the formation of different oxadiazole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens . Additionally, it is used in proteomics research as a biochemical tool . Its versatility makes it valuable in various industrial applications, including the development of new drugs and materials.
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring in its structure is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride can be compared with other oxadiazole derivatives, such as 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole These compounds share similar structural features but may differ in their biological activities and applications
Properties
Molecular Formula |
C12H14ClN3O |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
3-phenyl-5-pyrrolidin-1-ium-2-yl-1,2,4-oxadiazole;chloride |
InChI |
InChI=1S/C12H13N3O.ClH/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10;/h1-3,5-6,10,13H,4,7-8H2;1H |
InChI Key |
BGLZSWCTBHMPCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC([NH2+]C1)C2=NC(=NO2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B12509016.png)



![trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B12509050.png)
![(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12509051.png)

![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride](/img/structure/B12509059.png)
![(4-benzylpiperidin-1-yl)[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B12509060.png)

